molecular formula C11H10ClN3O B8276603 4-chloro-5-(methyl-phenyl-amino)-2H-pyridazin-3-one

4-chloro-5-(methyl-phenyl-amino)-2H-pyridazin-3-one

Cat. No. B8276603
M. Wt: 235.67 g/mol
InChI Key: OJANOSXVHQKMCW-UHFFFAOYSA-N
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Patent
US08258134B2

Procedure details

A solution of 4-chloro-5-(methyl-phenyl-amino)-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one (272.5 mg, 0.85 mmol) in methanol (1.7 mL, 0.5M) was treated with a 6N aqueous hydrochloric acid solution (0.71 mL). The reaction solution was heated to 110° C., where it stirred for 4 h and was then allowed to completely cool down to 25° C. where it stirred overnight. After this time, the reaction was then diluted with water. The resulting solids were collected by filtration, washed with water, and dried in vacuo to afford 4-chloro-5-(methyl-phenyl-amino)-2H-pyridazin-3-one (159.2 mg, 79%) as a yellow solid that was used without further purification.
Name
4-chloro-5-(methyl-phenyl-amino)-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one
Quantity
272.5 mg
Type
reactant
Reaction Step One
Quantity
0.71 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](=[O:22])[N:4](C2CCCCO2)[N:5]=[CH:6][C:7]=1[N:8]([CH3:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.Cl>CO.O>[Cl:1][C:2]1[C:3](=[O:22])[NH:4][N:5]=[CH:6][C:7]=1[N:8]([CH3:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
4-chloro-5-(methyl-phenyl-amino)-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one
Quantity
272.5 mg
Type
reactant
Smiles
ClC=1C(N(N=CC1N(C1=CC=CC=C1)C)C1OCCCC1)=O
Name
Quantity
0.71 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.7 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
where it stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to completely cool down to 25° C. where it
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting solids were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C(NN=CC1N(C1=CC=CC=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 159.2 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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